1-Ethyl-2,6-dimethylquinolinium iodide

Description

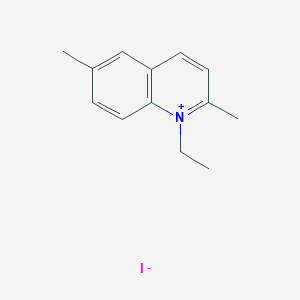

1-Ethyl-2,6-dimethylquinolinium iodide (molecular formula: C₁₂H₁₄N⁺·I⁻; molecular weight: 299.15 g/mol) is a quinolinium-based ionic liquid characterized by an ethyl group at the 1-position and methyl groups at the 2- and 6-positions of the quinoline ring .

Properties

CAS No. |

606-93-9 |

|---|---|

Molecular Formula |

C13H16IN |

Molecular Weight |

313.18 g/mol |

IUPAC Name |

1-ethyl-2,6-dimethylquinolin-1-ium;iodide |

InChI |

InChI=1S/C13H16N.HI/c1-4-14-11(3)6-7-12-9-10(2)5-8-13(12)14;/h5-9H,4H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

GXVMUJRYBJJHTP-UHFFFAOYSA-M |

SMILES |

CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-] |

Canonical SMILES |

CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-] |

Other CAS No. |

606-93-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Key Observations :

- Substituent Effects: The ethyl group at position 1 in the target compound likely enhances solubility in organic solvents compared to methyl-substituted analogues (e.g., 1,2,6-trimethylquinolinium iodide) due to increased hydrophobicity .

- Parent Ring Differences: Indole-based salts (e.g., 1-ethyl-2,3,3-trimethylindole iodide) exhibit distinct photophysical properties (e.g., lower λmax) compared to quinolinium derivatives, reflecting differences in π-conjugation .

Spectral and Photophysical Properties

- Absorption Maxima: While direct data for this compound is unavailable, related compounds highlight substituent-driven trends. For example: Indole-based salts (e.g., compound 1a in ) show λmax = 382 nm in acetonitrile, attributed to localized π→π* transitions . Propenyl-bridged indolium salts (CAS 14696-39-0) exhibit λmax = 546 nm due to extended conjugation .

- Fluorescence: Quinolinium salts are less commonly used as fluorescent probes compared to indole derivatives, which exhibit tunable emission for sensing applications (e.g., pH monitoring in cells) .

Physicochemical Properties

- Solubility: Quinolinium salts with ethyl/methyl substituents are expected to dissolve in polar organic solvents (e.g., methanol, ethanol), similar to indole-based ionic liquids in .

- Stability: Methyl and ethyl groups at the quinolinium core may enhance stability under acidic/alkaline conditions (pH 4–11), as observed for indole-derived probes in .

Q & A

Q. What methodologies validate the absence of hydrate forms in this compound?

- Techniques :

- Thermogravimetric Analysis (TGA) : Measure weight loss between 25–150°C; <1% loss indicates anhydrous form.

- Karl Fischer Titration : Quantify residual water content (<0.5% w/w).

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.